molecular formula C25H28N2O5 B11158236 1-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]-4-piperidinecarboxamide

1-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]-4-piperidinecarboxamide

Cat. No.: B11158236
M. Wt: 436.5 g/mol
InChI Key: DJSCHLPUJIFWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofurochromen core fused with a tetrahydrochromen system (6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen), substituted with a 4-methyl-2-oxo group at position 2. A propanoyl linker connects this moiety to a 4-piperidinecarboxamide group. Its molecular formula is inferred as C₂₅H₂₈N₂O₅ (based on structural analogs in ), with an approximate molecular weight of 452.5 g/mol (similar to the compound in ).

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

1-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H28N2O5/c1-14-16(6-7-23(28)27-10-8-15(9-11-27)24(26)29)25(30)32-21-13-22-19(12-18(14)21)17-4-2-3-5-20(17)31-22/h12-13,15H,2-11H2,1H3,(H2,26,29)

InChI Key

DJSCHLPUJIFWKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CCC(=O)N5CCC(CC5)C(=O)N

Origin of Product

United States

Preparation Methods

Cyclocondensation and Ring Formation

The core structure is synthesized by reacting 7-hydroxy-4-methylcoumarin with a cyclic ketone (e.g., cyclohexanone) in the presence of sulfuric acid as a catalyst. This step forms the fused benzofuran and chromen rings.

Table 1: Reaction Conditions for Benzofurochromen Core Synthesis

StepReagents/ConditionsYield (%)Source
CyclocondensationH₂SO₄, 80°C, 12 h72–78
PropanoylationPropanoyl chloride, AlCl₃, 0°C → RT65

Introduction of the Propanoyl Sidechain

The propanoyl group is introduced via nucleophilic acyl substitution. The 3-position of the benzofurochromen core reacts with propionyl chloride in anhydrous dichloromethane, catalyzed by AlCl₃. This step requires strict temperature control to avoid side reactions such as over-acylation.

Optimization of Acylation

Microchannel reactors (MCRs) improve reaction efficiency by enhancing heat transfer and reducing side products. A continuous flow system using ZSM-5 molecular sieves as catalysts achieves 87% yield for analogous propanoylations.

Coupling to 4-Piperidinecarboxamide

The propanoyl intermediate is coupled to 4-piperidinecarboxamide using peptide coupling reagents. PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) in dichloromethane with diisopropylethylamine (DIPEA) is effective for amide bond formation.

Table 2: Coupling Reagents and Yields

ReagentSolventTemp (°C)Yield (%)Source
PyAOP/DIPEADCM0 → RT65
EDCl/HOBtTHFRT58

Protective Group Strategies

  • Boc Protection: The piperidine nitrogen is protected with tert-butoxycarbonyl (Boc) to prevent side reactions during coupling. Deprotection is achieved with trifluoroacetic acid (TFA).

  • Alloc Deprotection: Allyloxycarbonyl (Alloc) groups are removed using Pd(0) and phenylsilane, enabling selective deprotection in multi-step syntheses.

Final Deprotection and Purification

After coupling, global deprotection is performed under hydrogenation conditions (H₂/Pd-C) to remove residual protective groups. The crude product is purified via reverse-phase HPLC, yielding the final compound with >95% purity.

Key Challenges:

  • Low yields (9–32%) in macrocyclization steps due to steric hindrance.

  • Hydroxyl group hindrance necessitating unprotected intermediates in later stages.

Comparative Analysis of Synthetic Routes

Route A (Stepwise Coupling):

  • Benzofurochromen synthesis → 2. Propanoylation → 3. Piperidine coupling → 4. Deprotection

  • Total Yield: 10–13%

  • Advantages: High purity, scalable intermediates.

Route B (Continuous Flow):

  • MCR-based propanoylation → 2. One-pot coupling/deprotection

  • Total Yield: 45–50%

  • Advantages: Reduced reaction time, minimized side products.

Industrial-Scale Considerations

  • Catalyst Recycling: ZSM-5 molecular sieves are reused for 5 cycles without significant activity loss.

  • Solvent Recovery: Dichloromethane and THF are distilled and recycled, reducing environmental impact .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group (-CONH₂) and ester linkage (from the benzofurochromene scaffold) are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Outcome
Acidic HydrolysisHCl (6M), reflux, 48 hrsCleavage of the carboxamide to yield 4-piperidinecarboxylic acid
Basic HydrolysisNaOH (1M), 80°C, 24 hrsSaponification of the ester group to form a carboxylic acid derivative

These reactions are critical for understanding metabolic degradation pathways and stability in biological systems .

Nucleophilic Substitution

The piperidine ring’s nitrogen and the ketone group participate in nucleophilic reactions:

Reagent Reaction Site Product
Alkyl Halides (e.g., CH₃I)Piperidine nitrogenFormation of quaternary ammonium salts
Grignard ReagentsKetone (C=O)Addition to form tertiary alcohols

Such substitutions are leveraged in synthetic modifications to enhance solubility or biological activity .

Oxidation and Reduction

The ketone and aromatic systems undergo redox transformations:

Reaction Reagents Outcome
Ketone ReductionNaBH₄, MeOHConversion of the 2-oxo group to a hydroxyl moiety
Aromatic OxidationKMnO₄, acidic conditionsCleavage of the benzofurochromene ring to dicarboxylic acids

Reduction of the ketone is particularly relevant for probing structure-activity relationships in drug design.

Cyclization and Ring-Opening

The benzofurochromene core undergoes ring-related reactions:

Process Conditions Mechanism
Thermal Cyclization150°C, inert atmosphereIntramolecular cyclization to form polycyclic derivatives
Acid-Catalyzed OpeningH₂SO₄, H₂ORing-opening via hydrolysis of the furan oxygen linkage

These processes are instrumental in synthesizing structurally related analogs .

Interaction with Biological Targets

The compound’s reactivity extends to biological systems:

Target Interaction Type Biological Consequence
Enzymes (e.g., kinases)Covalent binding via ketoneInhibition of enzymatic activity
DNA IntercalationAromatic π-system interactionDisruption of DNA replication

These interactions underpin its potential as an anticancer agent .

Stability Under Physiological Conditions

Key stability data for the compound:

Parameter Conditions Half-Life
pH 7.4 (aqueous)37°C12–18 hours (degradation via hydrolysis)
UV Exposure254 nm, 24 hrs40% decomposition (photolytic cleavage)

Comparative Reactivity of Structural Analogs

Reactivity trends for related compounds (based on ):

Compound Key Functional Group Dominant Reaction
4-MethylcoumarinLactoneAlkaline hydrolysis to coumarinic acid
6-MethylflavoneKetoneNucleophilic addition at C-4 position
Target CompoundCarboxamide/KetoneHydrolysis and nucleophilic substitution

Synthetic Modifications

Common strategies for derivatization include:

  • Acylation of Piperidine Nitrogen : Enhances lipophilicity using acyl chlorides .

  • Esterification of Carboxylic Acid : Improves bioavailability via prodrug formation .

Key Mechanistic Insights

  • The benzofurochromene moiety stabilizes transition states during cyclization via conjugation.

  • Steric hindrance from the piperidinecarboxamide group limits reactivity at the C-3 position.

Scientific Research Applications

Medicinal Chemistry

This compound belongs to a class of benzofurochromenes that exhibit notable biological activity. The structural features of 1-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)propanoyl]-4-piperidinecarboxamide contribute to its potential therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this one have shown promise in anticancer applications. The benzofurochromene moiety can interact with various cellular targets involved in cancer progression. Studies have demonstrated that such compounds may inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

The piperidine ring structure is prevalent in many neuroprotective agents. Preliminary studies suggest that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This could be particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Pharmacological Applications

The pharmacological profile of 1-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)propanoyl]-4-piperidinecarboxamide suggests its utility in various therapeutic areas.

Anti-inflammatory Properties

Compounds within this chemical class have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Analgesic Effects

The analgesic properties of similar compounds have been documented in various studies. The ability to modulate pain pathways could make this compound useful in pain management therapies .

Synthesis and Production

The synthesis of 1-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)propanoyl]-4-piperidinecarboxamide typically involves multi-step organic reactions:

  • Formation of the Benzofurochromene Core : This step includes the cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Piperidine Moiety : This is achieved through acylation reactions involving piperidine derivatives.
  • Purification : The final product is purified using standard techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds structurally related to 1-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)propanoyl]-4-piperidinecarboxamide:

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models using similar benzofurochromene derivatives.
NeuroprotectionReported reduction in oxidative stress markers and improved cognitive function in animal models treated with related compounds.
Anti-inflammatory EffectsShowed decreased levels of inflammatory cytokines in treated animal models compared to controls.

Mechanism of Action

The mechanism of action of 1-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

  • Target Compound : Benzofurochromen with a fused tetrahydro ring system.
  • Compound from : Contains a furo[3,2-g]chromen core with 5,9-dimethyl and 7-oxo substitutions. The 2-methyl-2-propanyl group enhances steric bulk compared to the target’s 4-methyl-2-oxo group .
  • Compound from : Features a benzodiazol-2-one core instead of benzofurochromen, with bromo/chloro substituents. This alters electron distribution and binding affinity .
  • Compound from : Chromene-2-carboxamide linked to benzylpiperidine. The absence of a fused furo ring reduces planarity and rigidity compared to the target .

Pharmacological Profiles

Compound Target Activity Key Substituents Potency (IC₅₀/EC₅₀) Reference
Target Compound Not explicitly stated (assumed kinase/oxidase inhibition) 4-Methyl-2-oxo, propanoyl-piperidine Pending
Compound (43) 8-Oxo inhibitor 4-Bromo, 4-chlorophenyl ≤100 nM
Compound Unknown (structural analog) 5,9-Dimethyl, 2-methyl-2-propanyl
Compound (4h) Chromene-based inhibitor Benzylpiperidine, 4-oxo Yield: 78%

The target compound’s benzofurochromen core may enhance binding to hydrophobic enzyme pockets, while the piperidinecarboxamide improves bioavailability compared to ’s halogenated benzodiazolone derivatives .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~452.5 452.55 449.1
LogP (Predicted) ~3.2 3.5 4.0
Hydrogen Bond Acceptors 5 5 6
Rotatable Bonds 6 7 5

The target compound’s lower logP compared to ’s brominated analog suggests improved aqueous solubility, critical for oral bioavailability .

Key Research Findings

  • Structural Stability : The benzofurochromen core in the target compound is structurally rigid, as supported by crystallographic data in (bond angles: 109.8°–136.8°) .
  • Selectivity : Piperidinecarboxamide derivatives (e.g., ) show selectivity for 8-oxo targets over related enzymes, likely due to the carboxamide’s hydrogen-bonding capacity .
  • Synthetic Challenges: Steric hindrance from the 2-methyl-2-propanyl group in ’s analog complicates coupling reactions, whereas the target’s 4-methyl-2-oxo group offers a more accessible propanoyl linker .

Biological Activity

The compound 1-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)propanoyl]-4-piperidinecarboxamide is a complex organic molecule with potential biological activity. Its unique structure suggests various pharmacological applications, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, summarizing relevant studies and findings.

Basic Information

  • CAS Number: 777857-60-0
  • Molecular Formula: C₃₁H₃₁N₁O₆
  • Molecular Weight: 525.59 g/mol
  • Density: 1.3 g/cm³
  • Boiling Point: 569.7 °C at 760 mmHg
  • LogP: 4.66
PropertyValue
Molecular FormulaC₃₁H₃₁N₁O₆
Molecular Weight525.59 g/mol
Density1.3 g/cm³
Boiling Point569.7 °C
LogP4.66

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may influence:

  • Receptor Tyrosine Kinases (RTKs): The compound has been shown to phosphorylate multiple RTKs, facilitating processes such as endocytosis and the formation of neuromuscular synapses .
  • Apoptosis Regulation: It plays a role in the DNA damage response by phosphorylating proteins involved in apoptosis, such as TP73 and CASP9 .
  • Immune Response Modulation: The compound may regulate T-cell differentiation and migration, enhancing immune responses .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anti-HIV Activity: A study explored derivatives of this compound as potential anti-HIV agents, demonstrating significant inhibitory effects on HIV integrase with an EC50 value of 75 µM for the most potent derivative .
  • Cancer Therapeutics: The compound's structural analogs have been evaluated for their cytotoxic effects on cancer cell lines, showing promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

In Vitro and In Vivo Studies

Research has included both in vitro and in vivo assessments to evaluate the efficacy of this compound:

  • In Vitro Studies:
    • Cell viability assays demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells.
    • Mechanistic studies indicated that the compound induces apoptosis through mitochondrial pathways.
  • In Vivo Studies:
    • Animal models treated with the compound showed reduced tumor size and improved survival rates compared to control groups.

Toxicology and Safety Profile

While the compound shows promising therapeutic potential, its safety profile must be thoroughly evaluated:

  • Preliminary toxicity studies indicate that at therapeutic doses, the compound does not exhibit significant adverse effects.
  • Further research is necessary to understand long-term effects and potential interactions with other medications.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer: The compound’s synthesis involves multi-step routes, often starting with functionalized benzofurochromen and piperidine precursors. Key steps include:

  • Acylation : Coupling the benzofurochromen core with a propanoyl group via anhydride or acid chloride intermediates (e.g., propionic anhydride, as in ).
  • Piperidine Functionalization : Introducing the carboxamide group through nucleophilic substitution or amidation reactions.
  • Yield Optimization : Factors include reaction temperature (reflux conditions in ), solvent choice (e.g., CHCl₃ for extraction), and purification techniques (e.g., oxalic acid precipitation). achieved a 79.9% yield by refining reflux times and purification steps, outperforming earlier methods with lower yields (26–61%) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., used δ 7.40–7.24 ppm for aromatic protons) to confirm backbone structure and substituent positions.
  • GC/MS : For molecular weight verification (e.g., observed m/z 380 in ).
  • HPLC : Purity assessment (>98% in ) via reverse-phase columns and UV detection.
  • Elemental Analysis : Validates empirical formula .

Q. What safety protocols are essential during laboratory handling?

Methodological Answer:

  • PPE : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure ().
  • Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., CHCl₃).
  • Storage : Store at –20°C in airtight containers to prevent degradation ().
  • Waste Disposal : Follow GHS guidelines (e.g., P501/P502 in ) for chemical waste .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics and AI enhance reaction optimization?

Methodological Answer:

  • Reaction Path Modeling : Quantum chemical calculations (e.g., density functional theory) predict intermediate stability and transition states ().
  • AI-Driven Parameter Tuning : Machine learning algorithms analyze experimental data to recommend optimal conditions (e.g., solvent ratios, catalysts). highlights AI’s role in reducing trial-and-error experimentation by 40–60% .
  • Process Simulation : COMSOL models fluid dynamics and heat transfer in reactors to scale up synthesis ().

Q. What in vitro models are suitable for metabolic stability studies, and how do CYP isoforms affect pharmacokinetics?

Methodological Answer:

  • Human Liver Microsomes (HLM) : Assess Phase I metabolism (e.g., oxidative pathways). used HLM to identify CYP3A4/5 as major isoforms metabolizing similar piperidinecarboxamides.
  • Recombinant CYP Isoforms : Screen specific enzyme contributions (e.g., CYP2D6, CYP2C19).
  • Metabolite Profiling : LC-MS/MS quantifies primary metabolites (e.g., M1, M2 in ). Data tables should include in vitro half-life (t₁/₂), intrinsic clearance (Clᵢₙₜ), and enzyme kinetic parameters (Kₘ, Vₘₐₓ) .

Q. How can contradictory biological activity data be resolved through experimental design?

Methodological Answer:

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cell-based assays (e.g., cAMP modulation for receptor antagonists).
  • Dose-Response Curves : Ensure reproducibility across multiple batches (e.g., purity >98% per ).
  • Control Experiments : Include known agonists/antagonists (e.g., CP-945,598 in ) to benchmark activity .

Q. What strategies improve solubility and bioavailability without altering the core pharmacophore?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility (’s metabolite M5 had improved solubility via ketone reduction).
  • Co-Crystallization : Use co-formers (e.g., oxalic acid in ) to stabilize polymorphs.
  • Nanoformulations : Lipid-based carriers or cyclodextrin complexes to increase dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.